molecular formula C14H10Cl2N2O B11789275 5,7-Dichloro-2-(3-methoxyphenyl)-1H-benzo[d]imidazole

5,7-Dichloro-2-(3-methoxyphenyl)-1H-benzo[d]imidazole

Cat. No.: B11789275
M. Wt: 293.1 g/mol
InChI Key: BGAKFVGSLPNKAW-UHFFFAOYSA-N
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Description

5,7-Dichloro-2-(3-methoxyphenyl)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-2-(3-methoxyphenyl)-1H-benzo[d]imidazole typically involves the condensation of 3-methoxyaniline with 5,7-dichloro-2-formylbenzoic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or sulfuric acid. The resulting intermediate is then cyclized to form the benzimidazole ring.

Industrial Production Methods

Industrial production methods for this compound often utilize microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to heat the reaction mixture, significantly reducing the reaction time and improving the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-2-(3-methoxyphenyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole-2,5,7-trione.

    Reduction: Formation of this compound-2-amine.

    Substitution: Formation of 5,7-dimethoxy-2-(3-methoxyphenyl)-1H-benzo[d]imidazole.

Scientific Research Applications

5,7-Dichloro-2-(3-methoxyphenyl)-1H-benzo[d]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dichloro-2-(3-methoxyphenyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dichloro-2-(3-methoxyphenyl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Its dual chlorine substitution at positions 5 and 7, along with the methoxy group at position 3, makes it a versatile compound with a wide range of applications in various scientific fields.

Properties

Molecular Formula

C14H10Cl2N2O

Molecular Weight

293.1 g/mol

IUPAC Name

4,6-dichloro-2-(3-methoxyphenyl)-1H-benzimidazole

InChI

InChI=1S/C14H10Cl2N2O/c1-19-10-4-2-3-8(5-10)14-17-12-7-9(15)6-11(16)13(12)18-14/h2-7H,1H3,(H,17,18)

InChI Key

BGAKFVGSLPNKAW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(N2)C=C(C=C3Cl)Cl

Origin of Product

United States

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